![molecular formula C25H28ClN5O3S B2663214 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)quinoxaline-2-carboxamide hydrochloride CAS No. 1351620-83-1](/img/structure/B2663214.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)quinoxaline-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)quinoxaline-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C25H28ClN5O3S and its molecular weight is 514.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has explored the synthesis of novel compounds derived from related structures, highlighting the potential of these chemical entities in developing new therapeutic agents. For instance, the synthesis of various heterocyclic compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines has been reported. These compounds have been evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, demonstrating significant potential in the medical field (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Agents
Another application is the synthesis of thiazoloquinoline derivatives as antimicrobial agents. These studies focus on creating compounds with enhanced antimicrobial properties, potentially offering new avenues for treating infections. For example, the development of substituted thiazoloquinoline carboxylic acids and their evaluation for in vitro and in vivo antimicrobial activities against Gram-positive and Gram-negative bacteria. Some derivatives have shown more potent activity than existing antimicrobials, indicating the promise of these compounds in antimicrobial therapy (Inoue et al., 1994).
Pharmacological Evaluation
The compound's derivatives have also been evaluated for various pharmacological activities, including as serotonin type-3 (5-HT3) receptor antagonists. This research is indicative of the compound's potential utility in designing drugs targeting specific receptors, contributing to the development of treatments for conditions such as nausea and vomiting associated with chemotherapy (Mahesh et al., 2011).
Neurodegenerative Disease Imaging
Furthermore, there's research into the synthesis of PET agents for imaging LRRK2 enzyme in Parkinson's disease, showcasing the application of related compounds in neurodegenerative disease research. The synthesis of specific PET agents could facilitate the early diagnosis and monitoring of disease progression in Parkinson's, highlighting the importance of these compounds in neuroscience research (Wang et al., 2017).
Propiedades
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)quinoxaline-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S.ClH/c1-17-8-9-21(32-2)22-23(17)34-25(28-22)30(11-5-10-29-12-14-33-15-13-29)24(31)20-16-26-18-6-3-4-7-19(18)27-20;/h3-4,6-9,16H,5,10-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMDAFSJQHTFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5N=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-N-[4-(2-methyl-thiazol-4-yl)-phenyl]-3-nitro-benzenesulfonamide](/img/structure/B2663136.png)
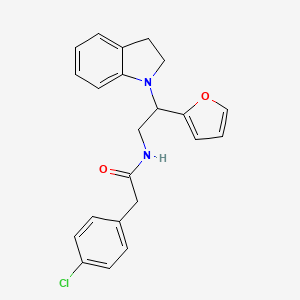
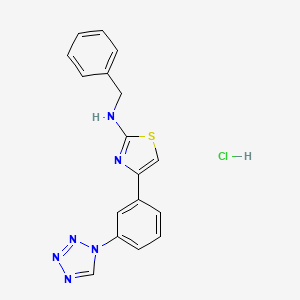

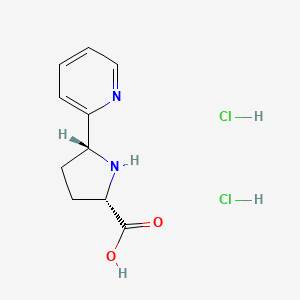
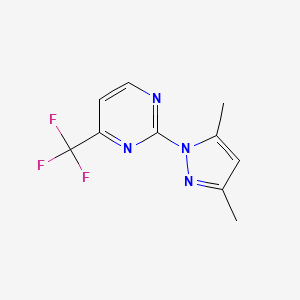
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2663148.png)
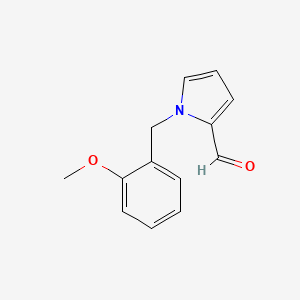
![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide](/img/structure/B2663152.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-methyl-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2663153.png)

